molecular formula C23H27N3O4S2 B11567716 N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide

N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide

Cat. No.: B11567716
M. Wt: 473.6 g/mol
InChI Key: AAVAIYSRCLADIP-UHFFFAOYSA-N
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Description

N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide is a complex organic compound that features a piperidine ring, a sulfonyl group, and a benzothiazole moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide typically involves multiple steps, starting with the preparation of the piperidine derivative. The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors. The sulfonylation of the piperidine derivative is achieved using sulfonyl chlorides under basic conditions. The benzothiazole moiety is introduced through a condensation reaction with 2-aminobenzenethiol and an appropriate carbonyl compound. The final step involves coupling the sulfonylated piperidine derivative with the benzothiazole intermediate under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for efficient mixing and reaction control, as well as purification techniques such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.

Scientific Research Applications

N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as the inhibition of cell growth or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide is unique due to its specific combination of functional groups and structural features. The presence of both the piperidine and benzothiazole moieties, along with the sulfonyl group, contributes to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C23H27N3O4S2

Molecular Weight

473.6 g/mol

IUPAC Name

N-[4-(2-ethylpiperidin-1-yl)sulfonylphenyl]-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide

InChI

InChI=1S/C23H27N3O4S2/c1-2-18-7-5-6-15-26(18)32(29,30)19-12-10-17(11-13-19)24-22(27)14-16-25-20-8-3-4-9-21(20)31-23(25)28/h3-4,8-13,18H,2,5-7,14-16H2,1H3,(H,24,27)

InChI Key

AAVAIYSRCLADIP-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCN3C4=CC=CC=C4SC3=O

Origin of Product

United States

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